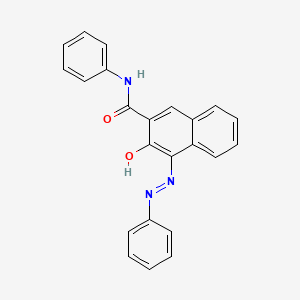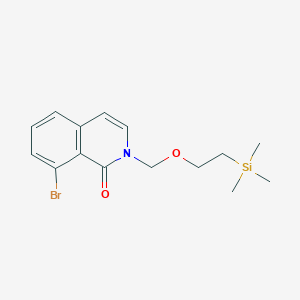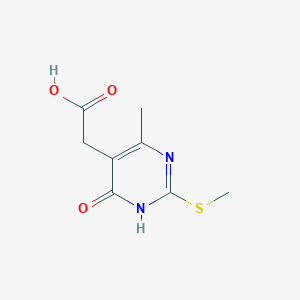
(4-甲基-2-甲基硫代-6-氧代-1,6-二氢-嘧啶-5-基)-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, commonly known as MMS-6-OPA, is a sulfur-containing carboxylic acid derived from pyrimidine. It is a small molecule that has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. MMS-6-OPA has been shown to possess a range of biochemical and physiological effects, which makes it an attractive target for further study in the laboratory setting.
科学研究应用
科学研究中的嘧啶衍生物
嘧啶及其衍生物是核酸的基本组成部分,在生物系统中发挥着至关重要的作用。它们因其生物活性和在药物化学、农业和材料科学中的应用而被广泛研究。
生物学和药物化学: 嘧啶环是多种生物活性化合物(包括药物和农用化学品)的核心结构。例如,某些嘧啶衍生物表现出显着的抗病毒、抗菌和抗癌活性。这些活性通常归因于它们与生物靶标(如酶和受体)相互作用的能力,影响各种生化途径 (Petzold-Welcke 等人,2014; Chaves 等人,2021).
农业: 嘧啶衍生物用作除草剂和植物生长调节剂,突出了它们在农业化学中的重要性。这些化合物影响植物的生长和发育、杂草控制以及对病虫害的保护 (Kumar 和 Singh,2010).
材料科学: 在材料科学中,嘧啶衍生物有助于开发具有独特性能的新材料,例如聚合物和有机发光二极管 (OLED)。它们的电子和结构特性使它们适用于电子设备中的应用并作为功能材料的组成部分。
环境科学: 对嘧啶衍生物的研究也扩展到环境科学,在那里它们被探索用于污染控制、废物管理以及作为绿色化学倡议的组成部分。它们在可生物降解材料中的应用以及作为环境友好型化学试剂突出了基于嘧啶的化合物的多功能性。
属性
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)12)7(13)10-8(9-4)14-2/h3H2,1-2H3,(H,11,12)(H,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGPBBBMCKMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
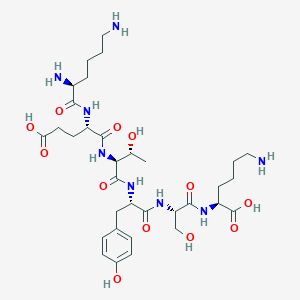


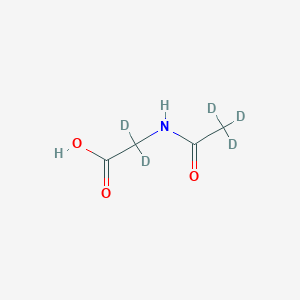

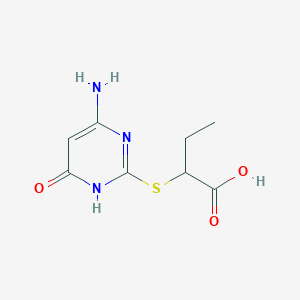

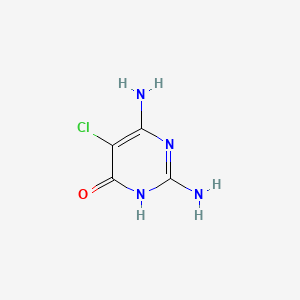

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
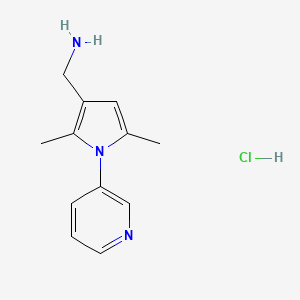
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
